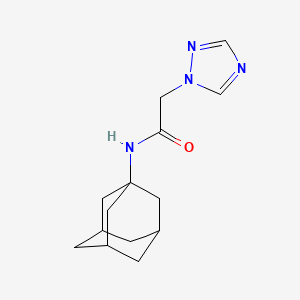![molecular formula C15H18N2O2 B7511690 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B7511690.png)
1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, it has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, it has been found to inhibit the activation of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have found that 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. Additionally, it has been found to have a low toxicity profile, which suggests that it may have potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, it has been found to have a low toxicity profile, which makes it a safer option for use in experiments. However, one of the limitations of using this compound is its limited solubility in water, which may affect its ability to be used in certain experiments.
Future Directions
There are several future directions for the study of 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea. One potential direction is to investigate its potential applications in the treatment of other diseases, such as inflammation and oxidative stress-related diseases. Additionally, further studies could be conducted to investigate its mechanism of action and potential interactions with other drugs. Finally, research could be conducted to improve the solubility of this compound, which may increase its potential for use in experiments.
Conclusion
In conclusion, 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea is a chemical compound that has shown potential in scientific research for its anticancer properties, anti-inflammatory and antioxidant effects, and low toxicity profile. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and it has been found to selectively target cancer cells while leaving normal cells unharmed. While there are some limitations to its use in lab experiments, further research could uncover new potential applications for this compound.
Synthesis Methods
The synthesis of 1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea involves the reaction of 2-methylphenyl isocyanate with 5-methylfurfurylamine in the presence of a catalyst. The resulting compound is then purified through crystallization to obtain the desired product.
Scientific Research Applications
1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea has been studied for its potential applications in the field of medicine. Specifically, it has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
properties
IUPAC Name |
1-[1-(5-methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-6-4-5-7-13(10)17-15(18)16-12(3)14-9-8-11(2)19-14/h4-9,12H,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOAOQIWPUHQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)


![N,5-dimethyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511663.png)
![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511686.png)

![[4-(dimethylamino)piperidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7511694.png)
